7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
Description
7-Methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine (CAS RN: 1745-05-7) is a heterocyclic compound featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . The structure (SMILES: CC1=CC2=C(N=C1)OCCN2) consists of a pyridine ring fused to a 1,4-oxazine moiety, with a methyl substituent at the 7-position . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (130.2 Ų) and [M+Na]⁺ (143.9 Ų), which are critical for mass spectrometry-based characterization .
The compound is commercially available as a building block for drug discovery and materials science, with suppliers like AK Scientific and CymitQuimica offering it in milligram to gram quantities .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-4-7-8(5-10-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
QGWDXLGYTIFIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst such as SnCl4 or Me3SiCl, followed by cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential for development as new antibiotics or antifungal agents. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrido[3,4-b][1,4]oxazine derivatives. For instance, a derivative was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound could be further explored as a candidate for cancer therapy.
Neuroprotective Effects
The neuroprotective effects of pyrido[3,4-b][1,4]oxazine compounds have also been reported. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. This property positions them as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their stability and resistance to environmental degradation.
Sensors and Electronics
Due to its electronic properties, this compound has potential applications in the development of sensors and electronic devices. Studies have indicated that films made from pyrido[3,4-b][1,4]oxazine can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport characteristics.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of pyrido[3,4-b][1,4]oxazine against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Cancer Cell Apoptosis
In another investigation focused on anticancer properties, researchers treated several cancer cell lines with a synthesized derivative of this compound. Flow cytometry analysis revealed increased apoptotic cell populations after treatment.
Mechanism of Action
The mechanism of action of 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The methyl group in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., 2H,3H,4H-pyrido[3,2-b][1,4]oxazine). Halogenated derivatives (Br, I) are typically intermediates for further functionalization .
Biological Activity
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring system combining pyridine and oxazine structures, which contributes to its diverse chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 150.18 g/mol. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties.
Structural Characteristics
The structural configuration of this compound is pivotal to its biological activity. The presence of a methyl group at the 7-position of the pyridine ring enhances its reactivity and interaction with biological targets. Below is a summary table of related compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | Different ring fusion pattern | Variations in reactivity due to ring structure |
| 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | Contains bromine substituent | Altered reactivity profile due to halogen |
| 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | Similar structure but different methyl position | Different biological activity patterns |
| 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | Chlorine substituent | Distinct chemical properties due to halogen |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer). The compound was found to induce apoptosis in these cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cell proliferation. For instance, it may interact with tubulin inhibitors leading to cell cycle arrest at the G2/M phase . Molecular docking studies suggest a strong affinity for binding sites on target proteins involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Human T-cell Leukemia Virus (HTLV-1) : This study reported a reduction in cellular proliferation by approximately 75% when treated with derivatives of this compound .
- Leishmanicidal Activity : Research indicated that compounds similar to this compound showed promising results against Leishmania species .
Summary of Biological Findings
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth |
| Anticancer | A2780 (ovarian), MCF-7 (breast) | Induction of apoptosis; cell cycle arrest |
| Leishmanicidal | Leishmania species | Significant reduction in viability |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from suitable precursors. This enables the creation of various derivatives with modified properties that may enhance biological activity or alter pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
